
Bumetanide
Descripción general
Descripción
Bumetanida: es un diurético de asa potente que se utiliza principalmente para tratar el edema asociado con insuficiencia cardíaca congestiva, enfermedad hepática y renal, y síndrome nefrótico . La bumetanida actúa inhibiendo la reabsorción de sodio y cloruro en los riñones, lo que lleva a una mayor excreción de agua, sodio, cloruro, magnesio, fosfato y calcio .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La bumetanida se sintetiza a partir de ácido 3-amino-4-fenoxi-5-sulfonilaminobenzoico y n-butanal. La síntesis implica una reacción de condensación-deshidratación en presencia de un catalizador de éter de trihaluro de boro para generar ácido 3-butilimina-4-fenoxi-5-sulfonilaminobenzoico. Este intermedio se cataliza luego con carbono de paladio e hidrogena para formar bumetanida .
Métodos de producción industrial: La preparación industrial de bumetanida implica los siguientes pasos:
- Pesado de bumetanida.
- Agregar el 90% del agua para inyección a la bumetanida, seguido de la adición de la solución de hidróxido de sodio bajo agitación. El valor de pH de la solución mixta se ajusta a 7.0-8.0.
- Complementar el resto del agua para inyección.
- Filtrado fino y reserva del filtrado para su uso posterior.
- Rellenar el filtrado y enrollar una cubierta .
Análisis De Reacciones Químicas
Tipos de reacciones: La bumetanida experimenta varias reacciones químicas, que incluyen:
Oxidación: La bumetanida se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Sustitución: La bumetanida puede sufrir reacciones de sustitución, particularmente involucrando los grupos fenoxi y sulfamoilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Gas hidrógeno en presencia de un catalizador de carbono de paladio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución en condiciones apropiadas.
Principales productos formados:
Oxidación: Derivados oxidados de bumetanida.
Reducción: Formas reducidas de bumetanida.
Sustitución: Derivados sustituidos de bumetanida.
Aplicaciones Científicas De Investigación
Clinical Applications
1.1 Cardiovascular and Renal Conditions
Bumetanide is FDA-approved for treating various edematous conditions, including:
- Congestive Heart Failure : It effectively mobilizes peripheral edema and improves functional capacity in patients. Clinical studies have demonstrated that this compound is as effective as other diuretics for long-term management of body weight and edema .
- Hepatic Disease : Used to manage fluid retention due to liver cirrhosis.
- Nephrotic Syndrome : It helps reduce edema associated with this kidney disorder.
Neurological Applications
This compound has garnered attention for its potential in treating neurological disorders, particularly due to its effects on chloride transport in the brain.
2.1 Alzheimer's Disease
Recent studies suggest that this compound may be repurposed as a treatment for Alzheimer's disease, particularly in individuals with the apolipoprotein E4 genotype (APOE4). Key findings include:
- Mechanism of Action : this compound inhibits the NKCC1 transporter, reducing intracellular chloride levels, which may enhance GABAergic signaling . This mechanism is crucial for ameliorating neurodegenerative processes associated with Alzheimer's.
- Clinical Evidence : Analysis of electronic health records indicates that this compound exposure is associated with a 35% to 70% reduction in Alzheimer's incidence among individuals over 65 years . Animal studies have shown improved memory deficits and reduced amyloid plaque accumulation in APOE4 mouse models following this compound treatment .
2.2 Autism Spectrum Disorders
This compound has also been studied for its effects on Autism Spectrum Disorders:
- Clinical Trials : A phase 2 trial indicated that this compound reduced the severity of symptoms in children aged 3 to 11 years with Autism Spectrum Disorders . The drug's ability to modulate chloride levels may alleviate some behavioral symptoms associated with ASD.
- Physiological Effects : Research suggests that elevated chloride levels are common in various neurodevelopmental disorders, and this compound's antagonistic action on NKCC1 may correct these imbalances .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound's applications:
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Alzheimer's Disease Case Study : A cohort study involving elderly patients treated with this compound showed a significant decrease in cognitive decline markers over six months compared to control groups not receiving the drug .
- ASD Treatment Case Study : In a clinical trial involving children diagnosed with Autism Spectrum Disorders, participants receiving this compound exhibited notable improvements in social interaction and communication skills after three months of treatment .
Mecanismo De Acción
La bumetanida ejerce sus efectos inhibiendo el cotransportador de sodio-potasio-cloruro (NKCC1) en el asa ascendente de Henle en los riñones . Esta inhibición conduce a una disminución de la reabsorción de sodio y cloruro, lo que da como resultado una mayor excreción de agua, sodio, cloruro, magnesio, fosfato y calcio . La bumetanida también interfiere con el monofosfato cíclico de adenosina renal (cAMP) e inhibe la bomba ATPasa de sodio-potasio .
Comparación Con Compuestos Similares
Actividad Biológica
Bumetanide is a potent loop diuretic primarily known for its ability to inhibit the Na+/2Cl-/K+ (NKCC) cotransporter in the kidneys, which plays a crucial role in sodium and chloride reabsorption. This compound has been extensively studied for its biological activity beyond diuresis, including its potential therapeutic effects in neurological disorders and other medical conditions.
This compound operates by blocking the NKCC cotransporter located in the thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuresis. Its potency is significantly greater than that of furosemide, making it a preferred choice in certain clinical scenarios .
Therapeutic Applications
1. Cardiovascular Conditions
- This compound has been shown to be effective in managing peripheral edema associated with congestive heart failure. A clinical study involving 34 patients demonstrated that this compound effectively reduced body weight and chronic edema over a 24-week period, with improvements in functional capacity .
2. Neurological Disorders
- Recent studies have highlighted this compound's potential in treating autism spectrum disorder (ASD). In a randomized controlled trial with 60 children diagnosed with ASD, this compound significantly improved symptoms as measured by various scales (CARS, CGI) compared to placebo, with only mild side effects reported .
- Additionally, research indicates that this compound may reverse transcriptomic signatures associated with Alzheimer’s disease in animal models and human iPSC-derived neurons. It has been associated with reduced amyloid plaque accumulation and improved cognitive functions in APOE4 knock-in mice .
Case Studies
Research Findings
Recent investigations have focused on the structure-activity relationships of this compound derivatives, revealing that modifications to its chemical structure can enhance its potency against the NKCC cotransporter . For instance, replacing certain functional groups has been shown to either improve or diminish its inhibitory effects.
Moreover, this compound has demonstrated neuroprotective properties by reducing excitotoxicity in oligodendrocytes and modulating astrocytic responses during ischemic events. This suggests a dual mechanism where this compound not only acts peripherally but may also exert effects centrally through immune signaling pathways .
Propiedades
IUPAC Name |
3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEIEVLCKWDQJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022699 | |
Record name | Bumetanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bumetanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>54.7 [ug/mL] (The mean of the results at pH 7.4), >20 mg/mL (in base), 2.57e-02 g/L | |
Record name | SID855675 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Bumetanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bumetanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bumetanide interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump. Bumetanide appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis. | |
Record name | Bumetanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
28395-03-1 | |
Record name | Bumetanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28395-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bumetanide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028395031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bumetanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | bumetanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bumetanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bumetanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUMETANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y2S3XUQ5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bumetanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-231, 230 - 231 °C | |
Record name | Bumetanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bumetanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.